REACTION_CXSMILES
|
[CH2:1]=O.[CH2:3]([NH:5][CH2:6][CH3:7])[CH3:4].[CH2:8]([OH:13])[CH2:9][CH2:10][C:11]#[CH:12].[OH-].[K+]>O1CCOCC1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:3]([N:5]([CH2:6][CH3:7])[CH2:1][C:12]#[C:11][CH2:10][CH2:9][CH2:8][OH:13])[CH3:4] |f:3.4,6.7.8|
|
Name
|
|
Quantity
|
21.42 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
82.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(CCC#C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The cooled reaction mixture
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Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered through Celite which
|
Type
|
WASH
|
Details
|
was washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with water (3×120 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous extract
|
Type
|
EXTRACTION
|
Details
|
was back-extracted with methylene chloride (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC#CCCCO)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |